2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide
Description
This compound features a benzo[d][1,3]dioxol-5-yl-substituted isoxazole core linked via an acetamide group to a 3,4-dimethoxyphenethyl moiety. Its synthesis likely involves coupling reactions similar to those described for related acetamide derivatives, such as EDC/DMAP-mediated amidation or acetyl chloride acylation .
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-26-17-5-3-14(9-20(17)27-2)7-8-23-22(25)12-16-11-19(30-24-16)15-4-6-18-21(10-15)29-13-28-18/h3-6,9-11H,7-8,12-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGFAKSHBUWMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Structure and Synthesis
The compound's structure is characterized by a benzo[d][1,3]dioxole moiety linked to an isoxazole ring and a methoxyphenethyl acetamide group. The synthesis typically involves several steps:
- Formation of Benzo[d][1,3]dioxole : This can be achieved through cyclization reactions involving catechol derivatives.
- Isoxazole Ring Formation : Often synthesized via the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
- Amide Bond Formation : Coupling the methoxyphenethyl group with the isoxazole using reagents like EDCI or DCC.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The benzo[d][1,3]dioxole and isoxazole moieties are believed to play crucial roles in binding to enzymes or receptors, potentially modulating their activity. The methoxyphenethyl group may influence the compound's selectivity and overall efficacy.
Anticancer Activity
Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, benzoxazepine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide could also possess similar properties. In vitro studies demonstrated that these compounds could inhibit cell proliferation and modulate pro-inflammatory cytokines like IL-6 and TNF-α depending on the cancer type .
Anti-inflammatory Effects
Compounds with similar structures have also been evaluated for their anti-inflammatory activities. They have shown potential in reducing inflammation by inhibiting the release of pro-inflammatory mediators in various models . This suggests that our compound may also exert anti-inflammatory effects through similar pathways.
Case Studies
- Cytotoxicity Assays : A study conducted on benzoxazepine derivatives showed varying levels of cytotoxicity against solid tumor cell lines, indicating that structural modifications can significantly influence biological activity .
- Inflammatory Response Modulation : Research on related compounds demonstrated their ability to alter cytokine release profiles in response to inflammatory stimuli, highlighting their potential therapeutic applications in inflammatory diseases .
Data Summary
Comparison with Similar Compounds
Isoxazole-Based Analogues
- SY383637 (CAS 2636974-53-1) : This compound (2-[[5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl]methoxy]-N-(2,5-dimethoxyphenethyl)acetamide) shares the benzo[d][1,3]dioxol-isoxazole core but differs in the acetamide linker (methoxy group insertion) and phenethyl substitution (2,5-dimethoxy vs. 3,4-dimethoxy). The positional isomerism of methoxy groups may influence receptor binding affinity or metabolic stability .
- N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide (64): Retains the isoxazole-acetamide framework but replaces benzodioxole with a phenyl group and introduces a dimethylaminobenzyl group. This modification could enhance lipophilicity and alter target selectivity .
Non-Isoxazole Heterocycles
- Compound 2.8 (): Features a naphtho[2,3-c]furan core instead of isoxazole, with a benzo[d][1,3]dioxol-5-yl group and morpholinoethyl substituent.
- Compound 7 () : Utilizes a 1,2,4-triazole ring substituted with benzodioxole and 4-hydroxyphenylthio groups. Triazoles often exhibit improved metabolic stability compared to isoxazoles, which may affect pharmacokinetics .
Substituent Effects on Bioactivity
- Methoxy vs. Hydroxy Groups : The 3,4-dimethoxyphenethyl group in the target compound contrasts with the 4-hydroxyphenylthio group in Compound 7 (). Methoxy groups generally increase lipophilicity and reduce susceptibility to oxidative metabolism, whereas hydroxy groups may participate in hydrogen bonding or phase II conjugation .
- Morpholinoethyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
